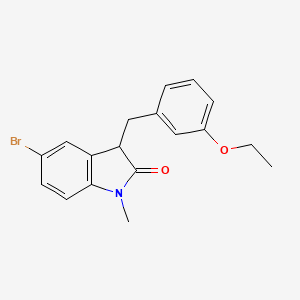
5-bromo-3-(3-ethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-[(3-ETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-3-[(3-ETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl alcohol (ethanol) and a strong acid catalyst like sulfuric acid (H2SO4).
Cyclization: The formation of the dihydroindolone structure is accomplished through a cyclization reaction, often using a base such as sodium hydroxide (NaOH) to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atom or the ethoxy group may be oxidized to form different products.
Reduction: Reduction reactions can target the carbonyl group in the dihydroindolone structure, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of bromo-ethoxyphenyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives of the indolone structure.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-3-[(3-ETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3-ETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to inhibit or activate these targets, resulting in various biological outcomes.
Comparison with Similar Compounds
- 5-BROMO-2-CHLORO-4’-ETHOXYDIPHENYLMETHANE
- 5-BROMO-2-CHLORO-4’-ETHOXYBENZOPHENONE
- 5-BROMO-3-[(2-ETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE
Comparison:
- Structural Differences: The presence of different substituents (e.g., chlorine, different positions of ethoxy groups) leads to variations in chemical reactivity and biological activity.
- Biological Activity: While all these compounds may exhibit similar biological activities, the specific substituents can enhance or reduce their potency and selectivity towards certain targets.
- Uniqueness: 5-BROMO-3-[(3-ETHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of bromine, ethoxyphenyl, and dihydroindolone structure, which may confer distinct biological properties and synthetic utility.
Properties
Molecular Formula |
C18H18BrNO2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5-bromo-3-[(3-ethoxyphenyl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO2/c1-3-22-14-6-4-5-12(9-14)10-16-15-11-13(19)7-8-17(15)20(2)18(16)21/h4-9,11,16H,3,10H2,1-2H3 |
InChI Key |
GPUYZEDXPOUJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















